molecular formula C26H30I3N3O13 B033360 N-Desmethyl Iomeprol Pentaacetate CAS No. 87785-51-1

N-Desmethyl Iomeprol Pentaacetate

Cat. No.: B033360
CAS No.: 87785-51-1
M. Wt: 973.2 g/mol
InChI Key: MUJGKJDSVJWBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Iomeprol Pentaacetate involves multiple steps, starting from the iodination of aromatic compounds to introduce iodine atoms into the molecular structure. The key steps include:

    Iodination: Introduction of iodine atoms into the aromatic ring.

    Acetylation: Addition of acetyl groups to the molecule.

    Amidation: Formation of amide bonds to link different parts of the molecule.

The reaction conditions typically involve the use of organic solvents such as chloroform and dimethyl sulfoxide (DMSO), with temperatures maintained below 90°C to ensure stability .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large-scale reactors are used to carry out the reactions in batches.

    Purification: Techniques such as crystallization and chromatography are employed to purify the final product.

    Quality Control: Rigorous testing to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Iomeprol Pentaacetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms in the molecule can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substituting Agents: Halogenating agents such as chlorine (Cl2) and bromine (Br2).

The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further used in the synthesis of other compounds or for specific applications in medical imaging.

Scientific Research Applications

N-Desmethyl Iomeprol Pentaacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Desmethyl Iomeprol Pentaacetate involves its role as an intermediate in the synthesis of Iomeprol. Iomeprol functions as an X-ray contrast agent by enhancing the contrast of images obtained during X-ray procedures. The high iodine content in the compound increases the absorption of X-rays, thereby improving the visibility of internal structures .

Comparison with Similar Compounds

Similar Compounds

    Iomeprol: The parent compound used as an X-ray contrast agent.

    Iohexol: Another iodine-based contrast agent with similar applications.

    Iopamidol: A nonionic, water-soluble contrast agent used in medical imaging.

Uniqueness

N-Desmethyl Iomeprol Pentaacetate is unique due to its specific structure and high iodine content, which makes it an essential intermediate in the synthesis of Iomeprol. Its ability to undergo various chemical reactions also makes it versatile for different applications in research and industry.

Properties

IUPAC Name

[2-acetyloxy-3-[[3-[(2-acetyloxyacetyl)amino]-5-(2,3-diacetyloxypropylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30I3N3O13/c1-11(33)41-8-16(44-14(4)36)6-30-25(39)19-21(27)20(23(29)24(22(19)28)32-18(38)10-43-13(3)35)26(40)31-7-17(45-15(5)37)9-42-12(2)34/h16-17H,6-10H2,1-5H3,(H,30,39)(H,31,40)(H,32,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJGKJDSVJWBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC(=O)C)I)C(=O)NCC(COC(=O)C)OC(=O)C)I)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30I3N3O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

973.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.